Ethyl 4-fluoro-2-n-pentoxybenzoylformate

Description

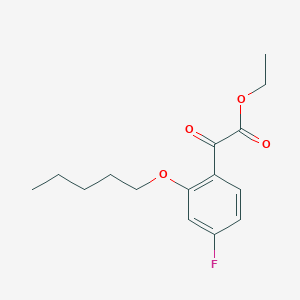

Ethyl 4-fluoro-2-n-pentoxybenzoylformate is a fluorinated aromatic ester featuring a benzoylformate backbone substituted with a fluorine atom at the 4-position and an n-pentoxy group at the 2-position of the benzene ring. The ethyl ester group enhances its solubility in organic solvents, while fluorine contributes to metabolic stability and lipophilicity, traits often sought in pharmaceutical intermediates .

Properties

IUPAC Name |

ethyl 2-(4-fluoro-2-pentoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO4/c1-3-5-6-9-20-13-10-11(16)7-8-12(13)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPLWKYPWZJRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-n-pentoxybenzoylformate typically involves the esterification of 4-fluoro-2-n-pentoxybenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-n-pentoxybenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 4-fluoro-2-n-pentoxybenzoic acid.

Reduction: Formation of ethyl 4-fluoro-2-n-pentoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-fluoro-2-n-pentoxybenzoylformate can be synthesized through various methods involving fluorinated intermediates. The introduction of fluorine atoms into organic compounds often enhances their biological activity and stability. For instance, fluorinated compounds have been shown to exhibit improved lipophilicity and bioavailability, making them suitable candidates for drug development .

Table 1: Synthesis Methods of this compound

Biological Applications

The incorporation of fluorine in organic molecules often leads to compounds with enhanced pharmacological properties. This compound has potential applications in:

- Pharmaceuticals : The compound may serve as an intermediate in the synthesis of novel drugs with improved efficacy against diseases such as cancer and viral infections. Fluorinated compounds are known for their role as antiviral agents and in cancer treatment due to their enhanced metabolic stability .

- Agrochemicals : Its structure suggests potential use as a pesticide or herbicide, similar to other benzoylformates that have been employed in agricultural applications .

Case Study: Antiviral Activity

Research indicates that fluorinated compounds exhibit significant antiviral properties. For example, a study highlighted the effectiveness of fluorinated analogs in inhibiting viral replication, suggesting that this compound could be explored for similar applications .

Material Science Applications

Beyond biological applications, this compound may find utility in material science:

- Photocurable Materials : Fluorinated compounds are often used in the development of photocurable resins due to their stability under UV light exposure. This property makes them suitable for coatings and adhesives that require durability and resistance to environmental factors .

- Diagnostic Probes : The unique properties of fluorinated compounds allow them to be utilized in imaging techniques, enhancing the contrast and resolution of diagnostic tools .

Mechanism of Action

The mechanism by which Ethyl 4-fluoro-2-n-pentoxybenzoylformate exerts its effects depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-fluoro-2-n-pentoxybenzoylformate with key analogs:

Physicochemical Properties

- Stability: Fluorine’s electron-withdrawing effect may slow ester hydrolysis relative to non-fluorinated analogs, extending shelf-life but complicating biodegradation.

Key Research Findings

- Synthetic Challenges : Fluorinated esters often require inert conditions and costly catalysts, unlike simpler esters like ethyl levulinate. For example, highlights multi-step protocols for related compounds, which may limit scalability .

- Structure-Activity Relationships : Dual fluorination in analogs like 2-chloro-5-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate enhances electronic effects, improving binding affinity in target molecules but increasing synthetic complexity .

- Market Trends : Discontinuation of this compound contrasts with sustained demand for ethyl levulinate, reflecting divergent applications (high-value pharmaceuticals vs. bulk chemicals) .

Biological Activity

Ethyl 4-fluoro-2-n-pentoxybenzoylformate is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its fluorine substitution, which enhances its lipophilicity and metabolic stability. The presence of the fluorine atom often leads to improved bioavailability and biological activity compared to non-fluorinated analogs. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of fluorinated compounds like this compound can be achieved through various methods, including:

- Enzymatic Synthesis : Utilizing cytochrome P450 enzymes to facilitate the incorporation of fluorine into organic molecules. This method is advantageous due to its regioselectivity and ability to produce complex structures with high yields .

- Chemoenzymatic Methods : Combining chemical reactions with enzymatic processes to synthesize fluorinated derivatives efficiently. This approach allows for the selective modification of existing compounds, enhancing their biological properties .

- Traditional Organic Synthesis : Employing classical organic reactions such as esterification and nucleophilic substitution to generate the desired compound .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Fluorinated compounds are known for their role in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents. For instance, compounds with similar structures have been shown to disrupt key signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of various metabolic enzymes. In particular, it has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that this compound can significantly inhibit cell proliferation in cancer cell lines, demonstrating IC50 values comparable to established anticancer drugs .

- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits potent biological activity, it also presents cytotoxic effects at higher concentrations, necessitating careful dose optimization in therapeutic applications .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.